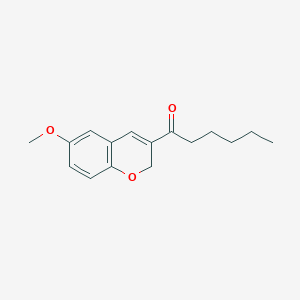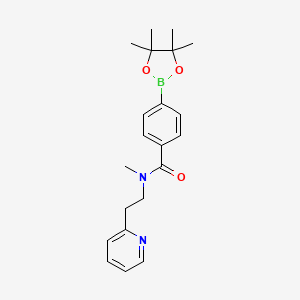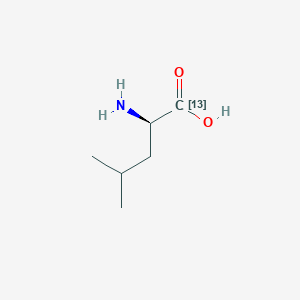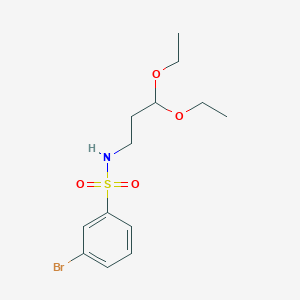
2,5-二苄氧基苯乙酸
描述
2,5-Dibenzyloxyphenylacetic acid is a useful building block for the synthesis of organic compounds. It is often used in research as a reaction component or intermediate .
Synthesis Analysis
This compound has been shown to be effective in the synthesis of complex compounds and useful scaffolds . It can also be used as a reagent for high-quality fine chemicals . An improved method for the synthesis of phenylacetic acid derivatives via carbonylation has been reported .Molecular Structure Analysis
The molecular formula of 2,5-Dibenzyloxyphenylacetic acid is C22H20O4 . The molecular weight is 348.39 g/mol .Chemical Reactions Analysis
2,5-Dibenzyloxyphenylacetic acid is often used in research as a reaction component or intermediate . It has been shown to be effective in the synthesis of complex compounds .科学研究应用
显色检测系统
Fossati、Prencipe 和 Berti (2010) 的一项研究重点介绍了改进的显色检测系统的发展,该系统与尿酸的酶氧化偶联,从而产生一种测定生物液体中尿酸的直接方法。该系统是 Sera-Pak 系列临床化学试剂的一部分,用于手动或自动化程序 (Fossati 等,2010)。
体内代谢研究
Kanamori 等人(2002 年)研究了 4-溴-2,5-二甲氧基苯乙胺 (2C-B) 在大鼠中的体内代谢。他们鉴定了 2C-B 的几种代谢物,表明了两种代谢途径:导致醛、醇和羧酸代谢物的氧化脱氨作用,以及导致 2-O-去甲基或 5-O-去甲基代谢物的替代途径 (Kanamori 等,2002)。
生物系统中的抗氧化作用
Guzmán 等人(2007 年)评估了源自乙酰水杨酸 (ASA) 的 2,5-二羟基苯甲酸和维生素 A 对暴露于高氧的大鼠大脑中某些酶水平的影响。他们发现酶活性和 GSH 水平显着增加,阐明了对各种类型的抗氧化物质的生化反应 (Guzmán 等,2007)。
受控药物释放系统
Alcántara Blanco 等人的研究(2020 年)涉及将两个二亚苄基丙酮 (DBA) 类似物封装在聚(乳酸)(PLA)膜中。这些类似物,包括 DBA 衍生物,被评估用于受控药物释放系统和组织工程等应用,突出了它们在生物医学领域的潜力 (Alcántara Blanco 等,2020)。
酶促合成和代谢途径
Salem 等人的研究(2006 年)合成了新型苯氧基苯甲酰苯基乙酸,并评估了它们对酶异构体的抑制作用。发现这些化合物是有效的抑制剂,并显示出在药代动力学应用中的潜力 (Salem 等,2006)。
聚糖分析技术
Hronowski 等人(2020 年)报告了在 MALDI 靶标上标记 N-聚糖的 2-氨基苯甲酸的使用。该方法显示出更高的聚糖鉴定灵敏度和简化的样品制备,可用于聚糖分析和潜在的诊断应用 (Hronowski 等,2020)。
安全和危害
作用机制
Target of Action
It is often used in research as a reaction component or intermediate .
Mode of Action
It is known to be a useful building block for the synthesis of organic compounds .
Biochemical Pathways
This process involves the transformation of dietary phenylalanine into phenylpyruvic acid (PPY), which is then converted into phenylacetic acid through two distinct thiamine pyrophosphate-dependent pathways .
生化分析
Biochemical Properties
2,5-Dibenzyloxyphenylacetic acid plays a significant role in biochemical reactions as a useful building block for the synthesis of complex compounds and useful scaffolds . It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of high-quality fine chemicals . The nature of these interactions often involves the formation of covalent bonds with reactive intermediates, enhancing the efficiency of biochemical reactions.
Cellular Effects
2,5-Dibenzyloxyphenylacetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the oxidative stress-response system by disrupting cellular glutathione homeostasis . This disruption can lead to alterations in cell function, including changes in redox homeostasis and stress-activated signal transduction pathways .
Molecular Mechanism
At the molecular level, 2,5-Dibenzyloxyphenylacetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form covalent bonds with reactive intermediates, leading to the inhibition or activation of specific enzymes involved in metabolic pathways . These interactions can result in changes in gene expression, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dibenzyloxyphenylacetic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,5-Dibenzyloxyphenylacetic acid remains stable under specific storage conditions (2°C - 8°C) and can be used effectively in various biochemical reactions . Long-term effects on cellular function may include alterations in redox homeostasis and enzyme activity.
Dosage Effects in Animal Models
The effects of 2,5-Dibenzyloxyphenylacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may lead to toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects observed in these studies highlight the importance of dosage optimization for achieving desired outcomes.
Metabolic Pathways
2,5-Dibenzyloxyphenylacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into reactive intermediates . These interactions can affect metabolic flux and metabolite levels, ultimately influencing cellular function and energy homeostasis. The compound’s role in metabolic pathways underscores its significance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, 2,5-Dibenzyloxyphenylacetic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of 2,5-Dibenzyloxyphenylacetic acid is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 2,5-Dibenzyloxyphenylacetic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall impact on cellular function.
属性
IUPAC Name |
2-[2,5-bis(phenylmethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c23-22(24)14-19-13-20(25-15-17-7-3-1-4-8-17)11-12-21(19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIBJZFUZRSKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564214 | |
| Record name | [2,5-Bis(benzyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79755-47-8 | |
| Record name | [2,5-Bis(benzyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[2-[2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B1628319.png)
![1-[(2,2-Dimethoxyethyl)sulfanyl]-4-iodobenzene](/img/structure/B1628320.png)





